1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1795084-74-0
VCID: VC5076671
InChI: InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2
SMILES: C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C13H14ClFN4O2S
Molecular Weight: 344.79

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

CAS No.: 1795084-74-0

Cat. No.: VC5076671

Molecular Formula: C13H14ClFN4O2S

Molecular Weight: 344.79

* For research use only. Not for human or veterinary use.

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine - 1795084-74-0

Specification

CAS No. 1795084-74-0
Molecular Formula C13H14ClFN4O2S
Molecular Weight 344.79
IUPAC Name 1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
Standard InChI InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2
Standard InChI Key RZQVOVLIIGZZPU-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds like 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, including the formation of the piperidine and triazole rings and the introduction of the sulfonyl group. Common methods for forming such compounds include nucleophilic substitution reactions and click chemistry for the triazole ring formation.

Biological Activities

Compounds with similar structures, such as those containing sulfonyl and triazole groups, have been studied for their potential biological activities. For example, sulfonyl-containing compounds are known for their ability to inhibit enzymes, while triazole rings are often found in compounds with antimicrobial and antifungal properties .

Research Findings and Applications

While specific research findings on 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are not available, compounds with similar structures have shown promise in various fields:

  • Antimicrobial Activity: Triazole-containing compounds have been explored for their antimicrobial properties .

  • Enzyme Inhibition: Sulfonyl groups are commonly used in drug design to inhibit enzymes, suggesting potential applications in this area .

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